molecular formula C18H24N2O4 B11508192 Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11508192
M. Wt: 332.4 g/mol
InChI Key: ZVDYRBGXDMGVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Scientific Research Applications

Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism is crucial for its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-(2-methoxyphenyl)-1-piperazinecarboxylate
  • Triazole-pyrimidine hybrids

Uniqueness

Ethyl 4-(2-methoxyphenyl)-1-methyl-2-oxo-6-propyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of both methoxy and propyl groups. This structural uniqueness contributes to its distinct pharmacological properties, such as enhanced neuroprotective and anti-inflammatory activities compared to other similar compounds .

Properties

Molecular Formula

C18H24N2O4

Molecular Weight

332.4 g/mol

IUPAC Name

ethyl 6-(2-methoxyphenyl)-3-methyl-2-oxo-4-propyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C18H24N2O4/c1-5-9-13-15(17(21)24-6-2)16(19-18(22)20(13)3)12-10-7-8-11-14(12)23-4/h7-8,10-11,16H,5-6,9H2,1-4H3,(H,19,22)

InChI Key

ZVDYRBGXDMGVKV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(NC(=O)N1C)C2=CC=CC=C2OC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.